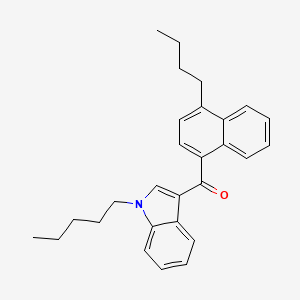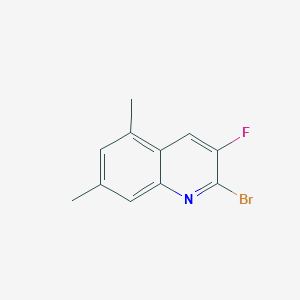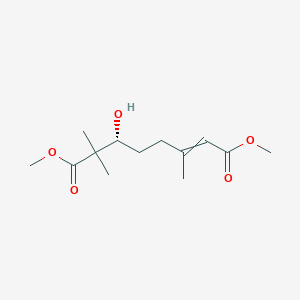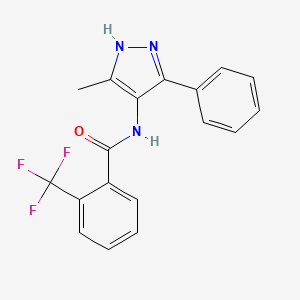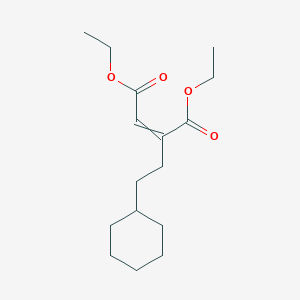![molecular formula C12H18O3 B14204194 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one CAS No. 918942-88-8](/img/structure/B14204194.png)
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spiro compound characterized by its unique bicyclic structure, where two rings share a single common atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a cyclic ketone with a diol. The process often includes the formation of an acetal or ketal intermediate, which then undergoes further reactions to form the spiro compound. Common reagents used in this synthesis include acids or bases as catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation or crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: A simpler spiro compound with a similar bicyclic structure but lacking the functional groups present in 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one.
Spiro[5.5]undecane: Another spiro compound with a larger ring system, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. These features make it particularly valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
918942-88-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C12H18O3/c1-9(2)7-10-8-11(13)12(15-10)5-3-4-6-14-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
UUQVVMAVIMHSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=O)C2(O1)CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)
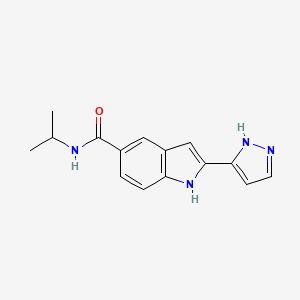
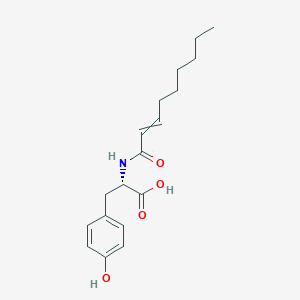
![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)

![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
